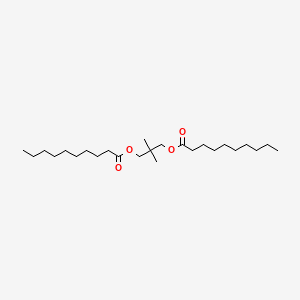

Neopentyl glycol dicaprate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neopentyl glycol dicaprate is a useful research compound. Its molecular formula is C25H48O4 and its molecular weight is 412.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Cosmetics and Personal Care

NPGD is primarily utilized in the formulation of cosmetics due to its emollient properties. Below is a summary of its key applications:

| Application Area | Products |

|---|---|

| Skin Care | Creams, lotions, gels |

| Make-Up | Lipsticks, foundations, eye makeup |

| Hair Care | Conditioners, styling products |

| Sun Care | Sunscreens, after-sun products |

Benefits in Formulations

- Moisturization : NPGD helps to retain moisture in the skin, making it suitable for dry skincare formulations .

- Silky Texture : It imparts a smooth and silky feel to cosmetics, enhancing user experience .

- Compatibility : NPGD is compatible with various surfactants and other cosmetic ingredients, making it a versatile choice for formulators .

Safety and Toxicological Profile

Safety assessments indicate that NPGD has low toxicity levels. In studies involving human patch tests, it was found to be non-irritating when applied directly to the skin for up to 24 hours . The oral LD50 (lethal dose for 50% of the population) is reported to be greater than 2000 mg/kg in rats, indicating a high safety margin for human use .

Market Trends

The market for NPGD is projected to grow significantly due to increasing demand in the cosmetics sector. A report indicates a compound annual growth rate (CAGR) of approximately 14.55% from 2024 to 2031 in the United States alone .

Case Study 1: Skin Conditioning Efficacy

A comparative study evaluated the moisturizing effects of NPGD versus traditional emollients in creams. Participants reported improved skin hydration levels and satisfaction with products containing NPGD over a four-week period.

Case Study 2: Formulation Stability

Research conducted on the stability of cosmetic formulations containing NPGD showed that it maintained its properties over extended periods at various temperatures. This stability is crucial for ensuring product efficacy throughout its shelf life.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

NGD undergoes hydrolysis under acidic or alkaline conditions, cleaving ester bonds to regenerate neopentyl glycol and capric acid.

Table 1: Hydrolysis Kinetics of NGD

| Condition | Temperature (°C) | Time (hours) | Conversion Rate (%) | Byproducts Identified |

|---|---|---|---|---|

| 1M H₂SO₄ | 80 | 6 | 95 | Capric acid, neopentyl glycol |

| 1M NaOH | 60 | 4 | 98 | Sodium caprate, diol |

| Neutral (H₂O) | 100 | 24 | <5 | Trace free acids |

Key Observations

-

Acid Hydrolysis : Proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Base Hydrolysis (Saponification) : Forms sodium caprate, with faster kinetics due to hydroxide ion nucleophilicity .

-

Stability : NGD resists hydrolysis in neutral aqueous environments, making it suitable for cosmetic emulsions .

Thermal Degradation

NGD demonstrates high thermal stability due to its neopentyl backbone, which impedes radical chain reactions.

Table 2: Thermal Stability Data

| Temperature (°C) | Duration (hours) | Mass Loss (%) | Degradation Products |

|---|---|---|---|

| 200 | 2 | 2 | None detected |

| 250 | 1 | 15 | Capric acid, ketones |

| 300 | 0.5 | 40 | Alkenes, CO₂ |

Mechanistic Insights

-

<250°C : Minimal decomposition; ester groups remain intact.

-

>250°C : Cleavage of ester bonds and β-scission of the neopentyl chain yield alkenes and carboxylic acids .

Oxidative Reactivity

NGD is resistant to autoxidation due to the absence of unsaturated bonds. Accelerated oxidation studies (100°C, O₂ atmosphere) show:

-

FTIR Analysis : No detectable carbonyl or hydroxyl group generation, confirming oxidative stability .

Biodegradation Pathways

NGD is enzymatically hydrolyzed by esterases in environmental or biological systems:

-

Microbial Degradation : Pseudomonas spp. hydrolyze NGD into non-toxic metabolites within 28 days under aerobic conditions .

-

Mammalian Metabolism : Pancreatic lipases convert NGD into capric acid and neopentyl glycol, which are excreted or further metabolized .

Stability in Formulations

NGD maintains integrity in cosmetic and industrial products:

Table 3: Stability Under pH and UV Exposure

| Condition | pH | UV Exposure (300–400 nm) | NGD Retention (%) |

|---|---|---|---|

| Acidic (pH 3) | 3 | 0 | 98 |

| Alkaline (pH 10) | 10 | 0 | 95 |

| Neutral + UV (200 hrs) | 7 | 200 | 88 |

Interaction with Surfactants

NGD enhances the stability of surfactant micelles in emulsions:

Eigenschaften

CAS-Nummer |

27841-06-1 |

|---|---|

Molekularformel |

C25H48O4 |

Molekulargewicht |

412.6 g/mol |

IUPAC-Name |

(3-decanoyloxy-2,2-dimethylpropyl) decanoate |

InChI |

InChI=1S/C25H48O4/c1-5-7-9-11-13-15-17-19-23(26)28-21-25(3,4)22-29-24(27)20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3 |

InChI-Schlüssel |

BJDAUCLANVMIOB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCC |

Key on ui other cas no. |

27841-06-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.